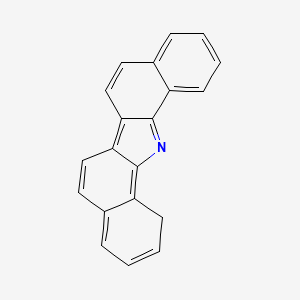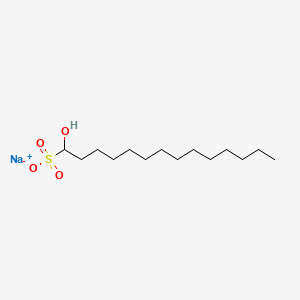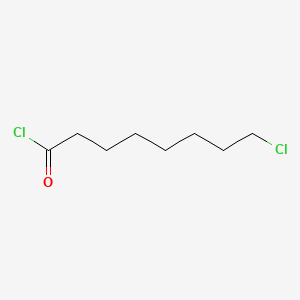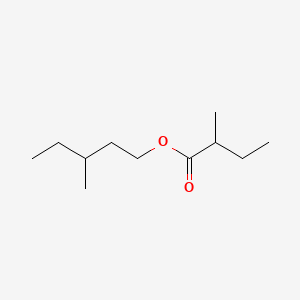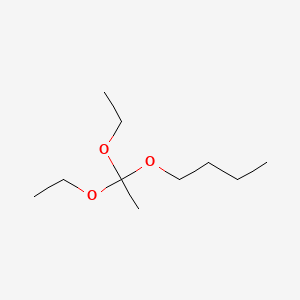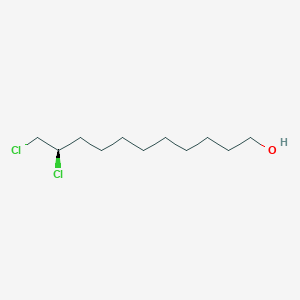
(10R)-10,11-dichloroundecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-10,11-dichloroundecan-1-ol is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group on an undecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10,11-dichloroundecan-1-ol typically involves the chlorination of undecanol. One common method is the reaction of undecanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes nucleophilic substitution to yield the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(10R)-10,11-dichloroundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the reaction conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(10R)-10,11-dichloroundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of (10R)-10,11-dichloroundecan-1-ol involves its interaction with various molecular targets. The presence of chlorine atoms and a hydroxyl group allows the compound to participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity to enzymes, receptors, and other biomolecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (10R)-10,11-dichloroundecan-2-ol
- (10R)-10,11-dichloroundecan-3-ol
- (10R)-10,11-dichloroundecan-4-ol
Uniqueness
(10R)-10,11-dichloroundecan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the chlorine atoms and the hydroxyl group on the undecane backbone influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71566-71-7 |
|---|---|
Molekularformel |
C11H22Cl2O |
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
(10R)-10,11-dichloroundecan-1-ol |
InChI |
InChI=1S/C11H22Cl2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2/t11-/m1/s1 |
InChI-Schlüssel |
DTBDNKSFDNCDLG-LLVKDONJSA-N |
Isomerische SMILES |
C(CCCC[C@H](CCl)Cl)CCCCO |
Kanonische SMILES |
C(CCCCC(CCl)Cl)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


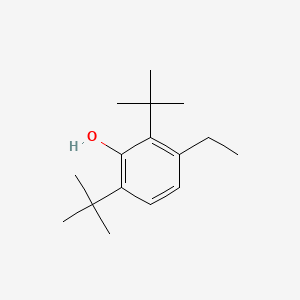

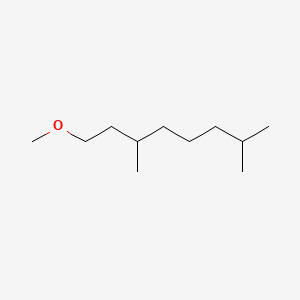
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
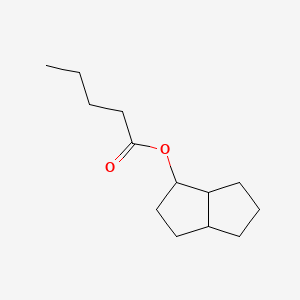
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
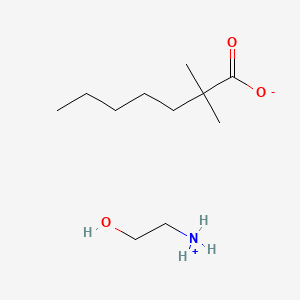
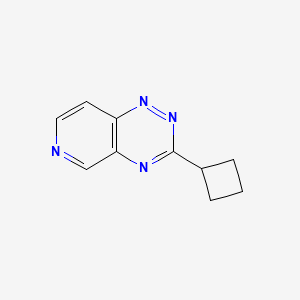
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
